molecular formula C24H13F B1214163 2-Fluorobenzopentaphene CAS No. 73368-38-4

2-Fluorobenzopentaphene

Cat. No.: B1214163
CAS No.: 73368-38-4
M. Wt: 320.4 g/mol
InChI Key: GJZRFPBONYKDPS-UHFFFAOYSA-N
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Description

2-Fluorobenzopentaphene is a polycyclic aromatic hydrocarbon (PAH) featuring a pentaphene core substituted with a fluorine atom at the 2-position. The pentaphene scaffold consists of five linearly fused benzene rings, and the fluorine substituent introduces distinct electronic and steric effects.

Properties

CAS No.

73368-38-4

Molecular Formula

C24H13F

Molecular Weight

320.4 g/mol

IUPAC Name

4-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene

InChI

InChI=1S/C24H13F/c25-18-8-7-15-12-17-6-5-16-11-14-3-1-2-4-19(14)20-9-10-21(22(15)13-18)24(17)23(16)20/h1-13H

InChI Key

GJZRFPBONYKDPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3

Other CAS No.

73368-38-4

Synonyms

2-fluorobenzo(a,i)pyrene
2-fluorobenzo(rst)pentaphene
2-fluorobenzopentaphene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The fluorine atom in 2-fluorobenzopentaphene exerts a strong electron-withdrawing effect, altering the compound’s HOMO-LUMO gap compared to non-fluorinated analogs. For example:

  • Benzopentaphene (unsubstituted) : Lacks electronegative substituents, leading to a narrower bandgap and higher electron density.
  • 2-Hydroxybenzophenone derivatives (e.g., BPOH-TPA, BPOH-PhCz): Feature electron-donating hydroxyl and aromatic amine/carbazole groups, which enhance luminescence and charge transport properties .
  • Ethyl 5-bromo-2-fluorobenzoate : Combines halogenated (Br, F) substituents for balanced electronic modulation, often used in pharmaceuticals or agrochemicals .

Physicochemical Data

Compound Molecular Weight (g/mol) Substituent(s) Key Property
2-Fluorobenzopentaphene ~298.3 (estimated) F at 2-position High thermal stability, low solubility
BPOH-TPA 441.17 Triphenylamine, OH Fluorescence (λₑₘ = 450 nm)
Ethyl 5-bromo-2-fluorobenzoate 261.06 Br, F, ester Reactivity in nucleophilic substitution

Research Findings and Challenges

This contrasts with hydroxyl or methoxy groups, which increase polarity but reduce stability .

Synthetic Limitations : Low yields in Suzuki reactions (e.g., 29% for BPOH-TPA ) highlight challenges in scaling fluorinated PAHs.

Environmental Impact : Fluorinated PAHs like 2-fluorobenzopentaphene may exhibit lower biodegradability compared to hydroxylated analogs, necessitating careful disposal protocols .

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